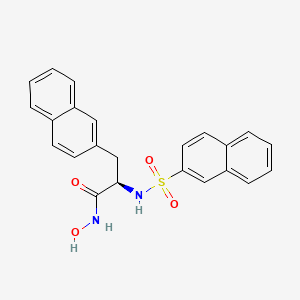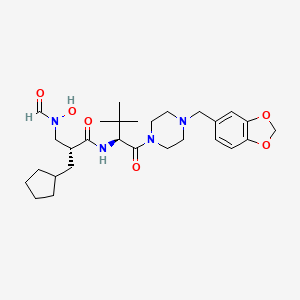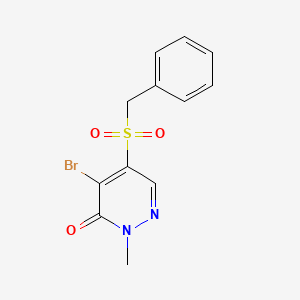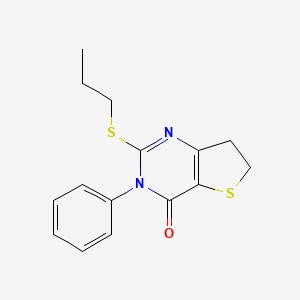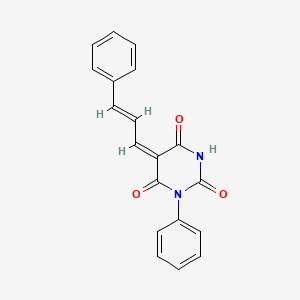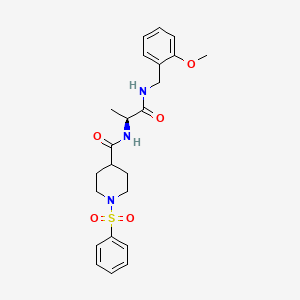
Bromopride
Overview
Description
Bromopride is a substituted benzamide, closely related to metoclopramide. It is a dopamine antagonist with prokinetic properties, widely used as an antiemetic. This compound is not available in the United States or the United Kingdom but is marketed in countries like Brazil under various trade names .
Mechanism of Action
Target of Action
Bromopride is a dopamine antagonist . Its primary targets are dopamine-2 receptors located in the central nervous system and the gastrointestinal tract .
Mode of Action
This compound interacts with its targets by blocking dopamine-2 receptors . This blockade results in the stimulation of gastrointestinal tract motility and exhibits antiemetic properties .
Biochemical Pathways
The main biochemical pathway affected by this compound is the dopaminergic pathway. By blocking dopamine-2 receptors, this compound interferes with the normal functioning of this pathway, leading to increased gastrointestinal motility and decreased nausea and vomiting .
Pharmacokinetics
This compound’s pharmacokinetics properties include:
- Bioavailability : 50 to 75% when administered orally, and 78% when administered intramuscularly .
- Protein Binding : Approximately 40% .
- Metabolism : this compound is metabolized in the liver .
- Elimination Half-life : The half-life of this compound is about 4 to 5 hours .
- Excretion : It is excreted through the kidneys, with 10 to 14% unchanged .
These properties impact the bioavailability of this compound, determining how much of the drug is absorbed into the bloodstream, how it is distributed in the body, and how it is eliminated.
Result of Action
The molecular and cellular effects of this compound’s action include the stimulation of gastrointestinal tract motility and the reduction of nausea and vomiting. These effects are achieved through the blockade of dopamine-2 receptors, which leads to changes in the function of the gastrointestinal tract and the central nervous system .
Biochemical Analysis
Biochemical Properties
Bromopride is a substituted benzamide, closely related to metoclopramide . It is identical to metoclopramide except for the presence of a bromine atom where metoclopramide has a chlorine substituent . The main action of this compound is related to the blockade of dopamine-2 receptors in the central nervous system and gastrointestinal tract .
Cellular Effects
This compound is used as an antiemetic, its prokinetic properties are similar to those of metoclopramide . It is indicated in the treatment of nausea and vomiting, including postoperative nausea and vomiting (PONV), gastroesophageal reflux disease (GERD/GORD), and as preparation for endoscopy and radiographic studies of the gastrointestinal tract .
Molecular Mechanism
The molecular mechanism of this compound is primarily related to its antagonistic action on dopamine-2 receptors . This antagonism leads to an increase in lower esophageal sphincter tone, and enhances gastric emptying and intestinal transit, thereby exerting its antiemetic and prokinetic effects .
Metabolic Pathways
This compound is metabolized in the liver and its elimination half-life is 4 to 5 hours . Approximately 10 to 14% of the drug is excreted unchanged in the urine
Preparation Methods
Bromopride can be synthesized through a series of chemical reactions. The synthetic route typically involves the bromination of a precursor compound followed by amination and subsequent reactions to introduce the diethylaminoethyl group. The industrial production of this compound often involves optimizing formulation aspects and process parameters to ensure reproducibility and control of its pharmaceutical properties .
Chemical Reactions Analysis
Bromopride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the bromine atom or other functional groups in the molecule.
Substitution: this compound can undergo substitution reactions, particularly involving the bromine atom, which can be replaced by other substituents under suitable conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Bromopride has several scientific research applications:
Chemistry: Used in studies involving dopamine antagonists and prokinetic agents.
Biology: Investigated for its effects on gastrointestinal motility and dopamine receptor interactions.
Industry: Employed in the formulation of extended-release tablets and other pharmaceutical preparations.
Comparison with Similar Compounds
Bromopride is closely related to metoclopramide, another substituted benzamide. The primary difference between the two compounds is the presence of a bromine atom in this compound, whereas metoclopramide has a chlorine substituent. This difference in substituents can lead to variations in their pharmacological properties and efficacy .
Similar compounds include:
Metoclopramide: A dopamine antagonist with similar prokinetic and antiemetic properties.
Domperidone: Another dopamine antagonist used to treat gastrointestinal motility disorders and nausea.
This compound’s uniqueness lies in its specific bromine substitution, which can influence its interaction with dopamine receptors and its overall pharmacokinetic profile.
Properties
IUPAC Name |
4-amino-5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BrN3O2/c1-4-18(5-2)7-6-17-14(19)10-8-11(15)12(16)9-13(10)20-3/h8-9H,4-7,16H2,1-3H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIYAQDDTCWHPPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
4093-36-1 (di-hydrochloride) | |
| Record name | Bromopride [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004093350 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0045383 | |
| Record name | Bromopride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4093-35-0 | |
| Record name | Bromopride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4093-35-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bromopride [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004093350 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromopride | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09018 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | bromopride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758391 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bromopride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bromopride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.675 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BROMOPRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75473V2YZK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
134-135 | |
| Record name | Bromopride | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09018 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Bromopride?
A1: this compound is a substituted benzamide that acts as a dopamine D2 receptor antagonist. [] It primarily exerts its effects by blocking these receptors in both the central and enteric nervous systems. []
Q2: What are the downstream effects of this compound's interaction with dopamine D2 receptors?
A2: By antagonizing dopamine D2 receptors, this compound exhibits prokinetic effects, stimulating gastrointestinal motility. This action is primarily mediated through the blockade of inhibitory D2 receptors in the enteric nervous system. []
Q3: Does this compound affect acetylcholine or serotonin receptors?
A3: While this compound primarily targets dopamine D2 receptors, studies suggest potential interactions with other neurotransmitter systems. Research indicates that this compound may potentiate acetylcholine responses in the guinea pig ileum at lower concentrations. [] Additionally, it has been observed to inhibit serotonin (5-HT) responses at certain concentrations, while some related benzamides like tiapride, sulpiride, and sultopride may potentiate them. []
Q4: What is the molecular formula and weight of this compound?
A4: this compound has the molecular formula C14H22BrN3O2 and a molecular weight of 344.27 g/mol. []
Q5: Is there any available spectroscopic data for this compound?
A5: While the provided abstracts don't delve into detailed spectroscopic analyses, a study focusing on a flow injection spectrophotometric method for this compound determination highlights its maximum absorbance (λmax) at 565 nm after reacting with p-dimethylaminocinnamaldehyde in acidic conditions. []
Q6: Has the compatibility of this compound with different pharmaceutical excipients been investigated?
A6: Yes, research focusing on the development of extended-release tablets of this compound explored various excipient combinations to achieve desired sustained-release characteristics. [] This suggests the importance of excipient compatibility in formulating stable and effective this compound dosage forms.
Q7: Are there studies exploring this compound's stability in orodispersible film formulations?
A7: Yes, a study investigated the compatibility and disintegration times of compounded orodispersible films using a novel vehicle, OrPhyllo™, with various active pharmaceutical ingredients, including this compound. [] The results indicated a beyond-use date of at least 150 days for this compound in this specific formulation when stored at room temperature. []
Q8: What is the bioavailability of this compound?
A8: Research suggests that the bioavailability of this compound is approximately 70%, increasing to about 90% after multiple administrations. [] Interestingly, no significant difference in bioavailability was observed between various formulations, including injections, suppositories, drops, and capsules. []
Q9: How is this compound metabolized?
A9: this compound is primarily metabolized in the liver. [] Studies utilizing hepatocytes from different species, including mice, rats, rabbits, dogs, monkeys, and humans, revealed a complex metabolic profile. [] In total, twenty metabolites were identified, with monkeys displaying the highest metabolic similarity to humans. []
Q10: Are there any known human-specific metabolites of this compound?
A10: Yes, one notable finding from the hepatocyte study was the identification of M14, an N-sulfate metabolite, as a human-specific metabolite of this compound. [] This highlights the importance of considering species-specific metabolic pathways in drug development.
Q11: What is the primary route of this compound elimination?
A11: this compound and its metabolites are primarily excreted in urine. [] Studies in dogs indicated that elimination mainly occurs within the first 8 hours after oral administration. []
Q12: Does this compound cross the blood-brain barrier?
A12: Unlike another dopamine D2 antagonist, domperidone, this compound can cross the blood-brain barrier. [] This characteristic contributes to its potential for both central and peripheral effects, including both therapeutic benefits and adverse reactions. []
Q13: Has this compound demonstrated efficacy in managing gastrointestinal disorders in clinical settings?
A13: Yes, multiple clinical studies have investigated the therapeutic potential of this compound in various gastrointestinal conditions. One study involving 4182 patients treated with this compound for different gastrointestinal disorders reported positive results in a significant portion of the participants, with improvements observed in symptoms such as nausea, vomiting, and pain. []
Q14: Are there any animal models used to study the effects of this compound?
A14: Yes, various animal models have been employed to investigate the effects of this compound. For instance, studies utilizing rat models examined its impact on the healing of left colonic anastomoses, both with and without induced abdominal sepsis. [, ] Additionally, researchers have utilized rat models to explore the effects of this compound on gastric emptying and lower esophageal sphincter pressure in the context of duodenal ulcer surgery. []
Q15: What do preclinical studies suggest about the potential neuroleptic effects of this compound?
A15: Research in rats suggests that this compound might exhibit neuroleptic effects. For example, acute administration of this compound was shown to decrease locomotor activity and impair both active and inhibitory conditioned avoidance responses in rats. [, ]
Q16: What are the potential adverse effects associated with this compound?
A16: While this compound is generally considered safe and well-tolerated, some adverse effects have been reported. One study reported tiredness as the most common side effect, occurring in 3.7% of the patients treated with this compound. [] Due to its ability to cross the blood-brain barrier, this compound can potentially induce extrapyramidal symptoms, although the incidence is generally lower compared to other dopamine D2 antagonists with higher affinity for receptors in the nigrostriatal pathway. []
Q17: Does long-term this compound treatment lead to any morphological changes?
A17: Research in rat models suggests that prolonged this compound treatment might induce morphological changes, particularly in female rats. Observations included the development of large corpus luteum, uterus in a secretory stage, and hypertrophied mammary glands. [, ] These findings highlight the potential long-term hormonal effects of this compound.
Q18: What analytical methods are commonly employed for this compound quantification?
A18: Various analytical techniques have been developed and validated for quantifying this compound in different matrices. These include:
- High-performance liquid chromatography (HPLC): Often coupled with UV detection, HPLC offers a versatile approach for separating and quantifying this compound in pharmaceutical formulations and biological samples. [, , ]
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS): This highly sensitive and specific method enables accurate quantification of this compound in complex matrices like human plasma. []
- UV spectrophotometry: This technique, often employed in conjunction with flow injection analysis, provides a simple and rapid method for determining this compound concentrations. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




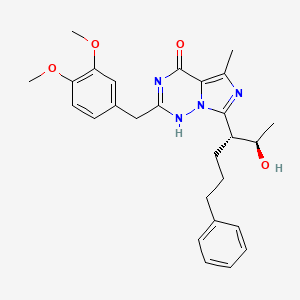

![2-[[5-(Benzenesulfonyl)-2-chlorobenzoyl]amino]benzoic acid](/img/structure/B1667822.png)

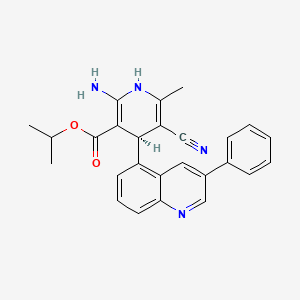
![2-[(Formyl-hydroxy-amino)-methyl]-hexanoic acid (1-dimethylcarbamoyl-2,2-dimethyl-propyl)-amide](/img/structure/B1667828.png)
